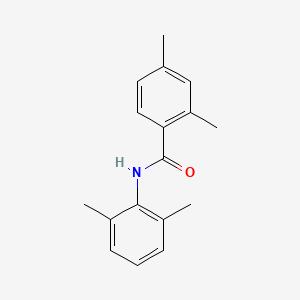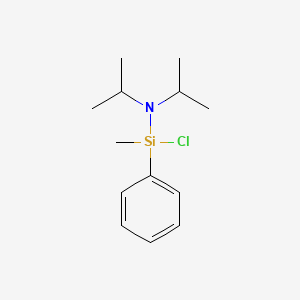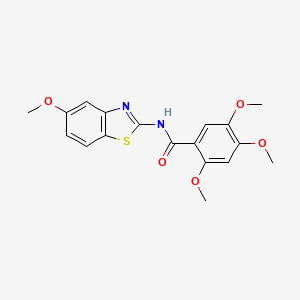
3,3-Di(propan-2-yl)-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(propan-2-yl)-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(propan-2-yl)-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate dihydroperoxides. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the dioxetane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
化学反应分析
Types of Reactions: 3,3-Di(propan-2-yl)-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, forming simpler organic molecules.
Substitution: Substitution reactions may occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides or epoxides, while reduction may produce alcohols or hydrocarbons.
科学研究应用
3,3-Di(propan-2-yl)-1,2-dioxetane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3,3-Di(propan-2-yl)-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, resulting in a range of biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
- 3,3-Di(propan-2-yl)azetidine-2,4-dione
- 3,3-Dimethyl-1-butene
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: Compared to these similar compounds, 3,3-Di(propan-2-yl)-1,2-dioxetane is unique due to its four-membered ring structure containing two oxygen atoms. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
144026-55-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
3,3-di(propan-2-yl)dioxetane |
InChI |
InChI=1S/C8H16O2/c1-6(2)8(7(3)4)5-9-10-8/h6-7H,5H2,1-4H3 |
InChI 键 |
URVKCTMOWQXEOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(COO1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


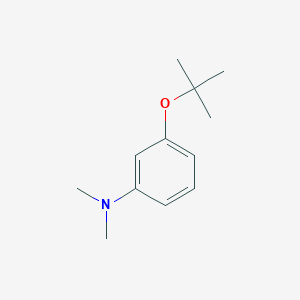
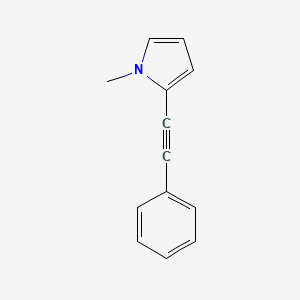
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)

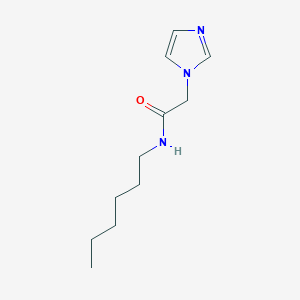
methanone](/img/structure/B12543080.png)
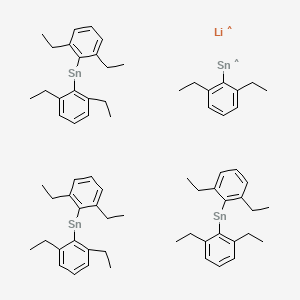
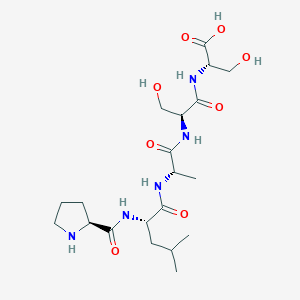
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

